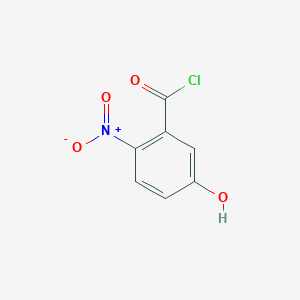

5-Hydroxy-2-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

1261617-16-6 |

|---|---|

Molecular Formula |

C7H4ClNO4 |

Molecular Weight |

201.56 g/mol |

IUPAC Name |

5-hydroxy-2-nitrobenzoyl chloride |

InChI |

InChI=1S/C7H4ClNO4/c8-7(11)5-3-4(10)1-2-6(5)9(12)13/h1-3,10H |

InChI Key |

RNKQWIHCUJBPFE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)C(=O)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 2 Nitrobenzoyl Chloride

Retrosynthetic Analysis of 5-Hydroxy-2-nitrobenzoyl Chloride from Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the most logical disconnection is at the acyl chloride functional group. This leads back to the corresponding carboxylic acid, 5-hydroxy-2-nitrobenzoic acid. This disconnection is strategically sound as numerous methods exist for the conversion of carboxylic acids to acyl chlorides.

The precursor, 5-hydroxy-2-nitrobenzoic acid, can be further disconnected. A key transformation is the introduction of the nitro group, which can be achieved through the nitration of a suitable phenol (B47542) derivative. nbinno.com The regioselectivity of this nitration is crucial for obtaining the desired isomer.

Established Conversion Methods from Carboxylic Acids to Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. pearson.com Acyl chlorides are highly reactive and serve as versatile intermediates for the synthesis of esters, amides, and other carbonyl derivatives. masterorganicchemistry.comwikipedia.org

Utilization of Classical Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orglibretexts.orgopenstax.org The chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon to yield the acyl chloride. libretexts.orglibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.ukyoutube.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often considered milder than thionyl chloride. libretexts.orgwikipedia.org The reaction with oxalyl chloride also proceeds through a reactive intermediate. libretexts.org The gaseous byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), along with hydrogen chloride, facilitate product isolation. libretexts.org

| Chlorinating Agent | Byproducts | Key Advantages |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts, readily available. chemguide.co.ukyoutube.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Milder conditions, gaseous byproducts. libretexts.org |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | Effective, but produces a liquid byproduct. chemguide.co.uk |

| Phosphorus(III) Chloride (PCl₃) | H₃PO₃ | Less vigorous reaction than PCl₅. chemguide.co.uk |

Mechanistic Considerations for Acid Chloride Formation under Mild Conditions

The mechanism for the reaction of a carboxylic acid with thionyl chloride involves several steps:

Nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. libretexts.orgyoutube.com

Departure of a chloride ion. libretexts.orgyoutube.com

Nucleophilic attack by the chloride ion on the carbonyl carbon. libretexts.orgyoutube.com

Elimination of the chlorosulfite group, which then decomposes to SO₂ and another chloride ion. libretexts.org

The reaction with oxalyl chloride follows a similar pathway, involving the formation of a reactive acyl-oxalyl intermediate. libretexts.org These reactions can often be performed under mild conditions, which is advantageous when dealing with sensitive functional groups.

Catalytic Approaches for Enhanced Efficiency and Selectivity in Acyl Chloride Synthesis

The conversion of carboxylic acids to acyl chlorides can be accelerated through the use of catalysts. Dimethylformamide (DMF) is a common catalyst for reactions involving thionyl chloride and oxalyl chloride. wikipedia.orggoogle.com With oxalyl chloride, DMF reacts to form the Vilsmeier reagent, an iminium species, which is the active catalytic intermediate that reacts with the carboxylic acid. wikipedia.orgyoutube.com This catalytic approach can lead to higher efficiency and selectivity. msu.edu

Strategies for Introducing and Managing the Nitro and Hydroxyl Functionalities

The synthesis of the target molecule requires the presence of both a hydroxyl and a nitro group on the benzene (B151609) ring. The positions of these substituents are critical and are dictated by the directing effects of the groups during electrophilic aromatic substitution.

Synthesis of Substituted Benzoic Acid Precursors (e.g., 5-Hydroxy-2-nitrobenzoic Acid)

The precursor, 5-hydroxy-2-nitrobenzoic acid, can be synthesized through various routes. nih.govsapphirebioscience.com One common method involves the nitration of a salicylic (B10762653) acid derivative. nbinno.com The hydroxyl group of salicylic acid is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing group. Nitration of salicylic acid (2-hydroxybenzoic acid) typically yields a mixture of 3-nitro and 5-nitro isomers.

Alternatively, starting with p-aminophenol, one can perform a Kolbe-Schmitt reaction to introduce a carboxylic acid group, followed by diazotization of the amino group and subsequent Sandmeyer reaction to introduce the nitro group. google.com Another approach is the nitration of 3-hydroxybenzoic acid. chemicalbook.com

A specific method for synthesizing 5-hydroxy-2-nitrobenzoic acid involves the nitration of 2-methylphenol followed by oxidation of the methyl group to a carboxylic acid. chemicalbook.com The nitration can be carried out using copper(II) nitrate (B79036) in tetrahydrofuran. chemicalbook.com

Orthogonal Protection and Deprotection Strategies for the Phenolic Hydroxyl Group during Acyl Chloride Formation

The synthesis of this compound from its corresponding carboxylic acid presents a significant challenge due to the presence of two reactive functional groups: the carboxylic acid and the phenolic hydroxyl group. The conversion of the carboxylic acid to an acyl chloride typically employs aggressive chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents can readily react with the unprotected phenolic hydroxyl group, leading to undesirable side products. To achieve chemoselectivity, a protection-deprotection strategy is essential. bham.ac.uk

Orthogonal protection is a critical concept in this context, allowing for the selective removal of a specific protecting group in the presence of other sensitive functionalities. libretexts.org For the synthesis of this compound, the protecting group chosen for the phenolic hydroxyl must be stable under the acidic and reactive conditions of acyl chloride formation but removable under conditions that will not affect the newly formed and highly reactive acyl chloride moiety. bham.ac.ukthieme-connect.de

Several classes of protecting groups can be considered for this purpose:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are widely used. They are installed by reacting the phenol with the corresponding silyl chloride in the presence of a base. Silyl ethers exhibit excellent stability under the neutral or weakly acidic conditions used for acyl chloride formation. libretexts.org Their key advantage is their orthogonal deprotection, which is achieved using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). thieme-connect.de This method is highly selective and does not interfere with the acyl chloride.

Benzyl (B1604629) Ethers (Bn): The benzyl group is a robust protecting group, typically introduced using benzyl bromide (BnBr) and a base. It is stable to a wide range of reagents, including thionyl chloride. libretexts.org Deprotection is commonly achieved via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a method that is orthogonal to most functional groups, including acyl chlorides. google.com

Acyl Groups: While esters like acetyl (Ac) or benzoyl (Bz) are common protecting groups for phenols, they are generally not suitable for this specific transformation. highfine.com The conditions required for their removal (acid or base hydrolysis) would also hydrolyze the target acyl chloride. More sterically hindered and robust acyl groups like pivaloyl (Piv) offer greater stability but may still present challenges in selective deprotection. libretexts.orghighfine.com

Sulfonate Esters: Groups such as benzenesulfonyl (Bs) or tosyl (Ts) can be used to protect phenols. They are known for their high stability under a variety of harsh reaction conditions. researchgate.net However, their removal often requires strong reducing agents or harsh basic conditions, which may not be compatible with the final product.

Table 1: Orthogonal Protection Strategies for Phenolic Hydroxyl Group

| Protecting Group | Installation Reagents | Stability Towards SOCl₂ | Orthogonal Deprotection Conditions | Reference(s) |

|---|---|---|---|---|

| TBDMS | TBDMS-Cl, Imidazole | High | TBAF | libretexts.orgthieme-connect.de |

| TIPS | TIPS-Cl, Imidazole | High | TBAF | thieme-connect.de |

| Benzyl (Bn) | BnBr, K₂CO₃ | High | H₂, Pd/C | libretexts.orggoogle.com |

| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine (B92270) | Moderate | Strong Base (e.g., KOH) | highfine.com |

Optimization of Reaction Parameters for Yield, Purity, and Scalability

Optimizing the synthesis of this compound (from its protected precursor) is crucial for maximizing product yield, ensuring high purity, and enabling the process to be scaled up efficiently. This involves a systematic investigation of various reaction parameters.

Influence of Solvent Systems and Temperature Control on Reaction Outcome

The choice of solvent and precise temperature control are paramount in the formation of the acyl chloride from the protected 5-hydroxy-2-nitrobenzoic acid.

Solvent Systems: The solvent must be inert to the highly reactive chlorinating agent (e.g., thionyl chloride). Aprotic solvents are standard choices.

Dichloromethane (DCM): A common choice due to its inertness and low boiling point (40 °C), which simplifies its removal post-reaction. nih.gov

Toluene: Its higher boiling point (111 °C) allows the reaction to be conducted at elevated temperatures, which can help drive the reaction to completion, but may also increase the rate of side reactions.

Acetonitrile (B52724): Can be used, but its polarity may sometimes influence reaction pathways. researchgate.net

The solubility of the starting material in the chosen solvent is also a key factor for achieving a homogeneous reaction mixture and efficient conversion.

Temperature Control: The formation of an acyl chloride is typically an exothermic process.

Initial Stage: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exotherm upon addition of the chlorinating agent. oatext.com

Reaction Progression: The temperature may then be raised to room temperature or heated to reflux to ensure the reaction proceeds to completion.

Impact on Purity: Inadequate temperature control can lead to the decomposition of the starting material or the product, particularly given the presence of the electron-withdrawing nitro group which enhances the reactivity and sensitivity of the molecule. Maintaining the lowest effective temperature generally minimizes the formation of impurities. oatext.com

Table 2: Effect of Solvent and Temperature on Acyl Chloride Formation

| Solvent | Temperature (°C) | Expected Outcome | Potential Issues |

|---|---|---|---|

| Dichloromethane | 0 → 25 | Good control, clean reaction | May require longer reaction times |

| Toluene | 25 → 110 (Reflux) | Faster reaction, drives to completion | Increased risk of side products and decomposition |

Mitigation of Side Reactions and Impurity Formation during Synthesis

Several side reactions can occur during the synthesis of this compound, leading to reduced yield and purity. Strategic mitigation is key to a successful synthesis.

Common Side Reactions and Impurities:

Incomplete Reaction: Unreacted protected 5-hydroxy-2-nitrobenzoic acid is a common impurity if the reaction conditions (time, temperature, stoichiometry) are insufficient.

Anhydride Formation: Two molecules of the carboxylic acid can react to form the corresponding anhydride, particularly if the activation by the chlorinating agent is slow or substoichiometric.

Reaction with Phenol: If the protecting group is compromised or was not fully installed, the free phenolic hydroxyl can react with thionyl chloride or the newly formed acyl chloride, leading to complex byproducts. nih.gov

Decomposition: The product itself, being a highly activated acyl chloride, can be susceptible to decomposition, especially at elevated temperatures or in the presence of nucleophilic impurities.

Mitigation Strategies:

Catalysis: The use of a catalytic amount of N,N-dimethylformamide (DMF) with thionyl chloride is a standard technique. DMF reacts to form the Vilsmeier reagent, which is a more potent and selective chlorinating species, often allowing the reaction to proceed cleanly at lower temperatures.

Stoichiometry Control: A slight excess (e.g., 1.1–1.5 equivalents) of the chlorinating agent is typically used to ensure complete conversion of the carboxylic acid. A large excess should be avoided to simplify purification and minimize side reactions.

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system. Water will readily hydrolyze both the chlorinating agent and the acyl chloride product back to the carboxylic acid.

Purification: After the reaction, the excess volatile chlorinating agent and solvent are typically removed under reduced pressure. The crude this compound is often used immediately in the subsequent synthetic step due to its reactivity. If purification is necessary and the compound is thermally stable, vacuum distillation or crystallization may be attempted.

Table 3: Mitigation of Common Synthesis Impurities

| Side Product/Impurity | Cause | Mitigation Strategy |

|---|---|---|

| Unreacted Carboxylic Acid | Insufficient reagent, time, or temperature | Use slight excess of chlorinating agent; ensure adequate reaction time; consider catalytic DMF. |

| Symmetric Anhydride | Slow activation of carboxylic acid | Use catalytic DMF to accelerate acyl chloride formation. |

| Chlorosulfite Ester | Incomplete protection of phenol | Ensure complete protection of the hydroxyl group prior to chlorination step. |

Reactivity and Mechanistic Investigations of 5 Hydroxy 2 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions Initiated by 5-Hydroxy-2-nitrobenzoyl Chloride

The most characteristic reactions of acyl chlorides, including this compound, are nucleophilic acyl substitutions. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an effective leaving group, to form a new acyl compound. libretexts.orgmasterorganicchemistry.com The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.com The reactivity of the acyl chloride is such that a more reactive acid derivative can be converted into a less reactive one, but the reverse is generally not feasible. libretexts.org

Pathways with Oxygen-Centred Nucleophiles (e.g., Esterification and Hydrolysis)

This compound readily reacts with oxygen-centered nucleophiles like water and alcohols.

Hydrolysis: In a reaction with water, the acyl chloride is converted into the corresponding carboxylic acid, 5-hydroxy-2-nitrobenzoic acid. libretexts.org This process is a typical nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org

Esterification: Reaction with an alcohol (a process known as alcoholysis) yields an ester. libretexts.org For example, the reaction of this compound with an alcohol (R-OH) would produce the corresponding 5-hydroxy-2-nitrobenzoate ester. The general principle involves the substitution of the chloride leaving group with an alkoxy group from the alcohol. libretexts.org These reactions are fundamental in synthesizing various ester derivatives.

| Nucleophile | Reaction Type | Product |

| Water (H₂O) | Hydrolysis | 5-Hydroxy-2-nitrobenzoic acid |

| Alcohol (R-OH) | Esterification | Alkyl 5-hydroxy-2-nitrobenzoate |

Pathways with Nitrogen-Centred Nucleophiles (e.g., Amide Bond Formation)

The formation of amides from this compound and nitrogen-centered nucleophiles, such as ammonia (B1221849) or primary and secondary amines, is a robust and common transformation. mdpi.comkhanacademy.org This reaction, often termed aminolysis, proceeds through the standard nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon. libretexts.orgkhanacademy.org

The reaction is highly favorable because amides are generally more stable and less reactive than acyl chlorides. khanacademy.org The process can be used to synthesize a wide array of N-substituted 5-hydroxy-2-nitrobenzamides, which may serve as intermediates in the synthesis of more complex molecules. mdpi.com The use of a base, such as N-methylimidazole (NMI), can facilitate the reaction. mdpi.com

| Nucleophile | Reaction Type | Product Class |

| Ammonia (NH₃) | Aminolysis | Primary Amide (5-Hydroxy-2-nitrobenzamide) |

| Primary Amine (R-NH₂) | Aminolysis | Secondary Amide (N-substituted-5-hydroxy-2-nitrobenzamide) |

| Secondary Amine (R₂NH) | Aminolysis | Tertiary Amide (N,N-disubstituted-5-hydroxy-2-nitrobenzamide) |

Formation of Thioesters and Other Sulfur-Containing Derivatives

Analogous to the formation of esters, this compound can react with thiols (R-SH) to form thioesters. organic-chemistry.org In this reaction, the thiol acts as the sulfur-centered nucleophile, attacking the carbonyl carbon and displacing the chloride ion. This method provides a direct route to S-alkyl or S-aryl 5-hydroxy-2-nitrobenzothioates. The synthesis of thioesters is a significant transformation in organic chemistry, and various protocols, including those using organophosphorus catalysts or visible-light-driven methods for other substrates, highlight the importance of this functional group. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions Utilizing the Acyl Moiety

Friedel-Crafts Acylation with this compound

The Friedel-Crafts acylation is a cornerstone of organic synthesis, used to attach an acyl group to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgnih.gov The reaction typically employs an acyl chloride and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.com The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by an aromatic ring. sigmaaldrich.comyoutube.com

However, the viability of Friedel-Crafts acylation is highly dependent on the substituents present on both the acyl chloride and the aromatic substrate. libretexts.org A major limitation is that the reaction fails with strongly deactivated aromatic rings, such as nitrobenzene. libretexts.org In the case of this compound, the benzoyl ring itself is substituted with a strongly electron-withdrawing nitro group (-NO₂) and an electron-donating hydroxyl group (-OH). While the hydroxyl group is an activator, the nitro group is a powerful deactivator. This deactivation of the acyl chloride's own ring is not the primary concern; rather, it is the electronic nature of the substrate it is reacting with. If this compound were used to acylate another aromatic ring, the reaction's success would depend on that substrate's reactivity. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic molecule, which prevents multiple acylations from occurring. wikipedia.org

Radical and Reductive Transformations Involving the Acyl Chloride Moiety

The nitro group on the this compound molecule is highly susceptible to reduction. The electrochemical reduction of nitroarenes is a well-established process that can proceed stepwise. acs.org The nitro group can be reduced first to a nitroso intermediate, then to a hydroxylamine, and finally to an amine. acs.org

Electrochemical Reductive Cross-coupling Pathways

While specific studies on the electrochemical reductive cross-coupling of this compound are not prevalent in the literature, the reactivity of related aryl chlorides and nitroaromatics in such reactions provides a framework for predicting its behavior. Electrochemical methods, often catalyzed by transition metals like nickel, offer a pathway for the formation of new carbon-carbon bonds by coupling two electrophilic species.

In a typical nickel-catalyzed electrochemical reductive cross-coupling, the aryl chloride would first undergo oxidative addition to a low-valent nickel center. The resulting arylnickel intermediate could then couple with another electrophile present in the reaction mixture. Given the presence of the nitro group, which is readily reducible, multiple competing pathways can be envisioned. The precise pathway would be highly dependent on the reaction conditions, including the electrode potential, the catalyst system, and the nature of the coupling partner.

Single Electron Transfer Processes and Formation of Reactive Intermediates

The nitroaromatic moiety in this compound is susceptible to single electron transfer (SET) processes. Reduction of the nitro group can lead to the formation of various reactive intermediates, including radical anions, nitroso derivatives, and ultimately the corresponding amine. The initial SET to the nitro group is often the first step in more complex reaction cascades.

Upon receiving an electron, the nitro group is converted to a radical anion. This species can undergo further reduction or participate in subsequent chemical reactions. For instance, in the presence of a suitable reagent, the radical anion can trigger intramolecular cyclization or intermolecular coupling reactions. The stability and fate of these reactive intermediates are influenced by the solvent, the presence of proton donors, and the electronic nature of the other substituents on the aromatic ring. The hydroxyl group, being an electron-donating group, would be expected to influence the reduction potential of the nitro group.

Reductive N-Heterocyclization in Related Nitrobenzoyl Derivatives

The combination of a nitro group and an acyl chloride on the same aromatic ring presents the potential for reductive N-heterocyclization. In related 2-nitrobenzoyl compounds, reduction of the nitro group can be followed by an intramolecular cyclization to form various nitrogen-containing heterocyclic systems. For example, the reduction of 2-nitrobenzyl alcohols can lead to the formation of cinnolines through an intramolecular redox cyclization mechanism involving a 2-nitrosobenzaldehyde intermediate. rsc.orgrsc.orgresearchgate.net Similarly, the reductive cyclization of 2-nitrostyrenes and 2-nitrobiphenyls is a known method for the synthesis of indoles and carbazoles, respectively.

In the case of this compound, reduction of the nitro group could potentially be followed by intramolecular attack of the resulting amino or nitroso group on the acyl chloride or a derivative thereof, leading to the formation of a benzoxazinone (B8607429) or a related heterocyclic structure. The presence of the hydroxyl group at the 5-position could also influence the course of such cyclizations.

Intramolecular Reactivity and Potential Cyclization Pathways

The juxtaposition of the hydroxyl, nitro, and acyl chloride groups in this compound allows for the possibility of various intramolecular reactions, leading to the formation of cyclic structures. The specific pathway taken is often dependent on the reaction conditions and the reagents employed.

One potential pathway involves the intramolecular reaction between the hydroxyl group and the acyl chloride. Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile. This phenoxide can then attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a lactone. However, the reactivity of the acyl chloride with external nucleophiles, if present, would be a competing process.

Furthermore, as mentioned in the previous section, reductive conditions can trigger intramolecular cyclization involving the nitro group. The formation of an amino or nitroso group ortho to the acyl chloride functionality creates a favorable arrangement for cyclization. For instance, the synthesis of berbine (B1217896) derivatives with a nitro group in ring D has been achieved through photocyclization of related N-(2'-methoxy-nitro-benzoyl)-1,2,3,4-tetrahydro-isoquinolines. sioc-journal.cn This highlights the potential for the nitrobenzoyl moiety to participate in complex cyclization cascades. The specific cyclization products that could be formed from this compound would depend on the nature of the reduction and the reaction conditions.

Thermal Stability and Decomposition Mechanisms of Substituted Acyl Chlorides

The thermal stability of acyl chlorides is a critical consideration, particularly for those containing energetic functionalities like a nitro group. The decomposition of such compounds can be highly exothermic and is often influenced by the substitution pattern on the aromatic ring and the experimental conditions.

Condition-Dependent Decomposition Profiles for o-Nitrated Benzoyl Chlorides

Studies on the thermal behavior of 2-nitrobenzoyl chloride have revealed that its decomposition is strongly dependent on the experimental conditions, a factor that has been implicated in several industrial accidents involving violent explosions during distillation. nih.govnih.gov The heating rate, in particular, plays a crucial role in the decomposition pathway.

Research has shown that as the heating rate is increased, the heat of decomposition of 2-nitrobenzoyl chloride also increases significantly. nih.gov For example, an increase in the heating rate from 2 to 7.5 °C/min resulted in an increase in the heat of decomposition from -90 to -215 kJ/mol. nih.gov The temperature at which decomposition begins is also influenced by factors such as the presence of catalytic impurities like iron, which can lower the onset temperature of gas evolution. nih.gov The decomposition can proceed in one or two stages depending on the heating profile. nih.gov This condition-dependent behavior makes the assessment of thermal hazards for o-nitrated benzoyl chlorides, including this compound, a complex task that requires careful experimental evaluation under various potential process conditions.

Kinetic and Thermodynamic Aspects of Decomposition Pathways

For nitrobenzoic acids, the thermal stability and decomposition kinetics have been shown to vary with the position of the nitro group. The apparent activation energies for the thermal decomposition of p-nitrobenzoic acid, m-nitrobenzoic acid, and o-nitrobenzoic acid have been reported to be 157.00, 203.43, and 131.31 kJ mol⁻¹, respectively. scielo.br This suggests that the ortho-nitro isomer has the lowest activation energy for decomposition among the three.

Advanced Analytical Strategies for Characterization and Quantification of 5 Hydroxy 2 Nitrobenzoyl Chloride

Analytical Challenges Posed by the High Reactivity and Instability of Acyl Chlorides

The analysis of acyl chlorides, including 5-Hydroxy-2-nitrobenzoyl chloride, is complicated by their high reactivity, which can lead to degradation during sample preparation and analysis.

Acyl chlorides are notoriously reactive towards nucleophiles, with water and other protic solvents readily hydrolyzing them to their corresponding carboxylic acids. In the case of this compound, exposure to aqueous environments, often present in reversed-phase high-performance liquid chromatography (HPLC) mobile phases or as residual moisture in samples and solvents, will rapidly convert it to 5-hydroxy-2-nitrobenzoic acid. This hydrolysis not only results in the loss of the target analyte but also introduces a significant impurity that can complicate chromatographic separation and quantification. Similarly, reaction with alcohols, such as methanol (B129727) or ethanol, which may be used as solvents, will lead to the formation of the corresponding esters. This high reactivity necessitates the use of anhydrous conditions during sample handling and the careful selection of analytical techniques to minimize degradation.

The stationary phases used in chromatography can also contribute to the degradation of acyl chlorides. Traditional silica-based columns, commonly used in normal-phase chromatography, possess surface silanol (B1196071) groups that can act as nucleophiles, reacting with the acyl chloride and leading to analyte loss and poor peak shape. While reversed-phase chromatography is a common alternative, the aqueous component of the mobile phase remains a significant challenge. For gas chromatography (GC), the high temperatures of the injection port and column can induce thermal degradation of the acyl chloride, potentially leading to the formation of various byproducts. Therefore, careful method development is required to ensure the compatibility of the analytical column and conditions with the reactive nature of this compound.

Derivatization Methodologies for Enhanced Analytical Performance and Stability

To circumvent the challenges associated with the direct analysis of reactive acyl chlorides, derivatization is a widely employed strategy. This involves chemically modifying the analyte to form a more stable and easily detectable derivative.

For analytes that lack a strong chromophore or fluorophore, derivatization can significantly enhance their detectability by ultraviolet-visible (UV-Vis) or fluorescence detectors. This compound already possesses a nitro-substituted aromatic ring, which provides some UV absorbance. However, to further enhance sensitivity, particularly for trace-level analysis, derivatization of the hydroxyl group can be performed. Reagents containing additional chromophoric or fluorophoric groups can be used to increase the molar absorptivity or introduce fluorescence, thereby lowering the limits of detection.

Table 1: Potential Derivatization Reactions for Enhanced UV-Vis or Fluorescence Detection

| Functional Group | Derivatizing Reagent Class | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| Phenolic Hydroxyl | Acyl Chlorides (e.g., Dansyl chloride) | Fluorescent Ester | Introduction of a highly fluorescent tag for sensitive detection. |

Derivatization is also a powerful tool for improving the performance of mass spectrometry (MS) analysis. By introducing a readily ionizable group, the ionization efficiency of the analyte can be significantly increased, leading to enhanced sensitivity in techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Furthermore, the fragmentation pattern of the derivative in tandem MS (MS/MS) can be more specific and predictable, aiding in structural confirmation and selective quantification. For this compound, derivatization of the hydroxyl group can improve its gas-phase basicity or introduce a permanently charged moiety, both of which are beneficial for ESI-MS.

Table 2: Derivatization Approaches for Enhanced Mass Spectrometry Performance

| Derivatization Target | Reagent Type | Effect on Analyte | MS Advantage |

|---|---|---|---|

| Hydroxyl Group | Silylating Agents (e.g., TMCS) | Increased volatility and thermal stability | Suitable for GC-MS analysis. |

| Hydroxyl Group | Acylating Agents (e.g., Benzoyl Chloride) | Increased hydrophobicity and introduction of a stable fragment | Improved chromatographic retention in RP-HPLC and predictable fragmentation in MS/MS. pharmaffiliates.com |

The selection of the derivatizing reagent and the optimization of reaction conditions are critical for achieving a complete and clean conversion of the analyte to its derivative.

Methanol: The reaction of this compound with methanol is a straightforward esterification that converts the highly reactive acyl chloride into a more stable methyl ester. This reaction is typically carried out in an anhydrous environment to prevent hydrolysis as a competing reaction. The resulting methyl 5-hydroxy-2-nitrobenzoate is more amenable to analysis by GC or RP-HPLC. The reaction is often catalyzed by a non-nucleophilic base, such as pyridine (B92270), to neutralize the HCl byproduct.

Nitrophenylhydrazine: Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) are effective for derivatizing carbonyl compounds. sielc.com While the primary target of nitrophenylhydrazines are aldehydes and ketones, the acyl chloride group of this compound can also react with the hydrazine (B178648) moiety to form a stable acylhydrazide. The resulting derivative contains an additional nitroaromatic ring, which significantly enhances its UV absorbance, making it highly suitable for sensitive HPLC-UV analysis. sielc.com The reaction is typically performed in an organic solvent like acetonitrile (B52724) at room temperature. sielc.com

Table 3: Example Derivatization Conditions

| Derivatizing Reagent | Target Analyte Functional Group | Typical Reaction Conditions | Resulting Derivative |

|---|---|---|---|

| Methanol | Acyl Chloride | Anhydrous methanol, often with a base like pyridine, room temperature. | Methyl 5-hydroxy-2-nitrobenzoate |

By employing these advanced analytical strategies, the challenges associated with the analysis of the highly reactive this compound can be effectively addressed, enabling its accurate characterization and quantification in various matrices.

Advanced Chromatographic and Spectroscopic Techniques for Analysis

The precise characterization and quantification of this compound, a reactive and polar molecule, necessitates the use of advanced analytical techniques. The selection of a suitable method is contingent on the analytical objective, whether it is for purity assessment, impurity profiling, or quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of this compound. These methods are well-suited for separating non-volatile and thermally labile compounds.

Reversed-phase (RP) HPLC is a common approach for compounds of similar polarity. For instance, the related compound 5-Hydroxy-2-nitrobenzaldehyde can be effectively analyzed using an RP-HPLC method with a C18 column. sielc.com A similar strategy can be adapted for this compound. The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile or methanol to ensure good peak shape and resolution. For mass spectrometry compatibility, volatile acids such as formic acid are preferred over non-volatile acids like phosphoric acid. sielc.com

UPLC, which utilizes columns with smaller particle sizes (typically under 2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption. waters.com An analysis that might take over ten minutes on an HPLC system could be completed in under two minutes with UPLC, representing a significant increase in throughput and an 80% reduction in analysis time. waters.com

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis

| Parameter | HPLC Conditions (Adapted from related compounds) | UPLC Conditions (Scaled from HPLC) |

| Column | Newcrom R1 or equivalent C18, 4.6 x 250 mm, 5 µm | ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 20-80% B over 15 min) | Gradient (e.g., 20-90% B over 2 min) |

| Flow Rate | 1.0 mL/min | 0.6 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) | UV or PDA Detector |

| Injection Vol. | 10 µL | 2 µL |

This table presents hypothetical yet representative parameters based on established methods for similar compounds. sielc.comwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the direct analysis of this compound by GC-MS is challenging due to its high reactivity and polarity. The presence of the hydroxyl (-OH) group and the highly reactive acyl chloride (-COCl) group can lead to several issues:

Reactivity: The acyl chloride group can react with active sites in the GC inlet or column, leading to poor peak shape, sample loss, and inaccurate quantification.

Derivatization: To overcome these limitations, derivatization is often necessary. The hydroxyl group can be silylated (e.g., with BSTFA) and the acyl chloride can be converted to a more stable ester by reacting it with an alcohol. This process creates a more volatile and less reactive derivative suitable for GC-MS analysis.

For related compounds like benzyl (B1604629) chloride, a static headspace GC-MS method has been developed and validated for its determination in various matrices. nih.gov Such a method, when adapted, would involve careful sample preparation to ensure the stability of the analyte. The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte upon electron ionization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Hyphenated Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is arguably the most powerful and versatile technique for the analysis of this compound. It combines the superior separation capabilities of HPLC or UPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

This technique is particularly advantageous because it avoids the high temperatures of GC, thus preventing thermal degradation. The direct analysis of the compound is feasible. Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification, even in complex sample matrices. chromatographyonline.com

The addition of the benzoyl group from the molecule itself enhances retention on reversed-phase columns, which can aid in separation from highly polar impurities and reduce ion suppression. nih.gov Benzoyl chloride itself is used as a derivatizing agent to improve the detection of other small molecules, a testament to the favorable chromatographic and mass spectrometric properties of the benzoyl moiety. nih.govchromatographyonline.com This inherent property makes this compound well-suited for LC-MS/MS analysis with excellent sensitivity, often reaching sub-nanomolar detection limits for similar derivatized compounds. nih.gov

Normal Phase Chromatography and Supercritical Fluid Chromatography (SFC) for Direct Analysis of Reactive Species

Normal Phase Chromatography (NPC), which utilizes a polar stationary phase (like silica) and a non-polar mobile phase (like hexane), offers an alternative selectivity to reversed-phase chromatography. nih.gov Given the polar nature of this compound, NPC could provide unique separation characteristics, especially for isomers or closely related impurities that are difficult to resolve by RP-HPLC.

Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. scitechnol.com SFC is often considered a "green" technology due to the reduced use of organic solvents. shimadzu.com It provides an orthogonal separation mechanism to RP-HPLC, with retention orders often being completely inverted, which is highly valuable for comprehensive impurity analysis. chromatographyonline.com

Key advantages of SFC for analyzing reactive species include:

Low Viscosity: The low viscosity of supercritical CO2 allows for faster separations and higher throughput compared to HPLC. shimadzu.com

Low Temperature: Analysis can be performed at low temperatures, minimizing the risk of degradation for thermally sensitive compounds.

Orthogonal Selectivity: It provides a different selectivity compared to RPLC, which is crucial for separating complex mixtures and identifying all potential impurities. chromatographyonline.com

The reactive nature of the acyl chloride group requires careful consideration of the mobile phase modifier (co-solvent) and stationary phase to prevent on-column reactions. Anhydrous conditions may be necessary to maintain the integrity of the analyte.

Method Development and Validation for Trace Level Analysis and Impurity Profiling

Developing and validating analytical methods for trace-level analysis and impurity profiling of this compound is critical for ensuring its quality and purity. The process follows guidelines such as those from the International Conference on Harmonisation (ICH). chromatographyonline.comsymbiosisonlinepublishing.com

The first step in method development is often the selection of a suitable chromatographic column and the optimization of the mobile phase. chromatographyonline.com For impurity profiling, it is beneficial to screen the compound on a set of columns with different selectivities to ensure all potential impurities are detected and separated. chromatographyonline.com

A comprehensive validation process involves demonstrating the method's:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.

Linearity: A proportional relationship between the concentration of the analyte and the analytical signal over a defined range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples. For impurity analysis, acceptance criteria are typically between 80.0% and 120.0%. symbiosisonlinepublishing.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Validation Parameters for a Trace Level Impurity Analysis Method

| Parameter | Typical Acceptance Criteria (based on ICH guidelines) | Example Finding (from related compound analysis) |

| Linearity (R²) | ≥ 0.99 | > 0.999 waters.com |

| Accuracy (% Recovery) | 80 - 120% | 86.61% to 115.35% nih.gov |

| Precision (%RSD) | ≤ 15% for LOQ, ≤ 5% for higher concentrations | 0.10% to 3.25% nih.gov |

| LOD | Signal-to-Noise ratio of 3:1 | 0.04–0.17 mg/kg nih.gov |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.13–0.52 mg/kg nih.gov |

This table provides representative validation criteria and findings based on established methods for analogous compounds. waters.comnih.govsymbiosisonlinepublishing.com

By employing these advanced analytical strategies and adhering to rigorous validation protocols, a comprehensive understanding of the purity and impurity profile of this compound can be achieved.

Applications of 5 Hydroxy 2 Nitrobenzoyl Chloride As a Building Block in Organic Synthesis

Construction of Substituted Benzamide and Related Nitrogen-Containing Heterocycles

The acyl chloride group of 5-hydroxy-2-nitrobenzoyl chloride serves as a powerful acylating agent for the synthesis of a wide array of substituted benzamides. This reaction typically proceeds via nucleophilic acyl substitution, where an amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. This straightforward reaction is fundamental to the construction of numerous compounds, including those with potential biological activity. For instance, N-benzoyl-2-hydroxybenzamides have been synthesized by reacting salicylamides with various benzoyl chlorides in refluxing pyridine (B92270). nih.gov This general methodology can be applied to this compound to generate N-(5-hydroxy-2-nitrophenyl)amides.

The resulting N-acylanthranilic acid derivatives or related structures can serve as precursors for the synthesis of nitrogen-containing heterocycles. One prominent example is the synthesis of quinazolines and their derivatives. Acylation of 2-aminothiobenzamide with substituted benzoyl chlorides, followed by a base-catalyzed cyclization, yields quinazoline-4-thiones. Various synthetic strategies have been developed for quinazolines, often involving the reaction of 2-aminobenzonitriles or 2-aminobenzyl alcohols with different coupling partners. organic-chemistry.orgnih.gov The 5-hydroxy-2-nitrobenzoyl moiety can be incorporated into these heterocyclic systems, offering a route to novel quinazoline (B50416) derivatives with potential applications in medicinal chemistry. nih.gov

Table 1: Examples of Amine Reactions with Benzoyl Chlorides

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| This compound | Primary/Secondary Amine (R-NH2/R2NH) | N-Substituted-5-hydroxy-2-nitrobenzamide | Base (e.g., pyridine, triethylamine) in an inert solvent |

| 2-Aminothiobenzamide | This compound | 2-(5-Hydroxy-2-nitrobenzoylamino)thiobenzamide | Acetone solvent |

| 2-Aminobenzamide | This compound | N-(2-carbamoylphenyl)-5-hydroxy-2-nitrobenzamide | Pyridine, reflux |

Synthesis of Functionalized Aromatic Esters and Ethers

The high reactivity of the acyl chloride function in this compound facilitates its use in the synthesis of functionalized aromatic esters. The esterification reaction, known as the Schotten-Baumann reaction, typically involves the treatment of an alcohol or phenol (B47542) with the acyl chloride in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the HCl byproduct. This method is highly efficient for preparing esters under mild conditions. rsc.org The reaction of this compound with various alcohols would yield a library of 5-hydroxy-2-nitrobenzoate esters.

While the primary reactivity of the acyl chloride is ester formation, the phenolic hydroxyl group on the ring provides a handle for ether synthesis. This typically requires protecting the more reactive acyl chloride or converting it to a less reactive functional group first. Alternatively, the hydroxyl group can be alkylated under specific conditions, although this is less common in the presence of a highly reactive acyl chloride.

Table 2: Esterification Reaction Details

| Acyl Chloride | Alcohol/Phenol | Product | Typical Conditions |

|---|---|---|---|

| This compound | Ethanol | Ethyl 5-hydroxy-2-nitrobenzoate | Pyridine, room temperature |

| This compound | Phenol | Phenyl 5-hydroxy-2-nitrobenzoate | Aqueous NaOH, Schotten-Baumann conditions |

| 4-Nitrobenzoyl chloride | 2-Propanol | Isopropyl 4-nitrobenzoate | Reflux in 2-propanol |

Strategic Utility in Complex Molecule and Natural Product Synthesis

While direct applications in the total synthesis of complex natural products are not extensively documented, the structural motifs accessible from this compound are present in various biologically active molecules. The 2-nitrophenolic scaffold is a key component in the synthesis of various heterocyclic systems. For example, substituted nitroaromatics can be precursors to benzothiazines and other complex ring systems. The synthesis of antitubercular benzothiazinones has utilized precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, highlighting the importance of substituted nitrobenzoic acids in constructing complex heterocyclic frameworks. nih.gov The functional handles on this compound—the acyl chloride for amide and ester formation, the hydroxyl group for etherification, and the nitro group for reduction to an amine and subsequent cyclization—make it a potentially valuable starting material for the synthesis of novel, complex molecules.

Diversification of Chemical Libraries via Derivatization and Acylation Reactions

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an ideal scaffold for creating such libraries due to its facile reactivity. The acyl chloride can be reacted with a diverse panel of amines or alcohols to rapidly generate a large number of amide and ester derivatives. nih.gov Each derivative possesses the core 5-hydroxy-2-nitrophenyl moiety but differs in the appended R-group, allowing for a systematic exploration of the structure-activity relationship (SAR).

Further diversification can be achieved by modifying the phenolic hydroxyl group or the nitro group. For example, a library of amides can be further functionalized by alkylating the hydroxyl group to produce a library of ethers. The nitro group can be reduced to an amine, which can then be acylated, sulfonated, or used in reductive amination to introduce further diversity. This multi-pronged derivatization strategy allows for the creation of a rich chemical space around the 5-hydroxy-2-nitrobenzoyl core, increasing the probability of identifying hits in biological screens.

Role in the Development of Prodrugs and Chemical Probes (via its acylating capabilities to introduce the 5-hydroxy-2-nitrobenzoyl moiety or related nitrobenzyl derivatives as protecting groups)

The 2-nitrobenzyl group and its derivatives are well-established as photolabile protecting groups (PPGs), often referred to as "cages". nih.govwikipedia.org These groups can be attached to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control. scholasticahq.comscholasticahq.comnih.gov This strategy is widely used in the development of "caged" signaling molecules, neurotransmitters, and drugs for targeted therapy. psu.edu

This compound, through its acylating capability, can be used to install a 5-hydroxy-2-nitrobenzoyl group onto a drug molecule containing a hydroxyl or amino functionality. This creates an ester or amide linkage that can be photolabile. The release mechanism typically involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, which is not directly applicable here. However, the related 2-nitrobenzyl ethers and esters are classic examples of this photochemistry. thieme-connect.de The introduction of the 5-hydroxy-2-nitrobenzoyl moiety can be a key step in creating prodrugs where the drug is masked until its release is triggered. rsc.orgnih.gov This approach is particularly valuable in cancer therapy, where light can be focused on a tumor to selectively activate a cytotoxic drug, minimizing damage to surrounding healthy tissue. scholasticahq.com

Furthermore, the introduction of the nitrobenzyl moiety is a strategy for creating chemical probes to study biological processes. nih.gov By "caging" a fluorescent molecule or a known inhibitor, researchers can control its activity and study cellular functions in real-time. The versatility of the 2-nitrobenzyl platform, including derivatives like the 5-hydroxy-2-nitrobenzoyl group, makes it a critical tool in chemical biology and drug delivery systems. scholasticahq.comnih.gov

Future Research Directions and Emerging Trends in Substituted Aromatic Acyl Chloride Chemistry

Development of Sustainable and Green Synthetic Routes for 5-Hydroxy-2-nitrobenzoyl Chloride

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which are effective but pose significant environmental and safety concerns. wikipedia.orgresearchgate.net Green chemistry principles are now guiding the development of more sustainable alternatives. tsijournals.com A major focus is the replacement of hazardous reagents and volatile organic solvents.

Research is increasingly directed towards solid-phase, solvent-free reaction conditions. For instance, copper(II) oxide has been demonstrated as an efficient, inexpensive, and reusable catalyst for the chemoselective acylation of alcohols and amines under solvent-free conditions at room temperature. tsijournals.com This methodology's simplicity, mild neutral conditions, and short reaction times present a significant advantage. tsijournals.com Another green approach involves utilizing water as a preferred solvent, which can minimize the need for protection-deprotection sequences common in traditional organic synthesis. tandfonline.com

Future work on this compound will likely explore these avenues, aiming to replace standard chlorinating agents with solid catalysts and minimize solvent use. The challenge lies in adapting these methods to a substrate containing a phenolic hydroxyl group, which could compete in side reactions. A successful green synthesis would need to be highly chemoselective for the carboxylic acid moiety.

| Parameter | Traditional Synthesis (e.g., Thionyl Chloride) | Emerging Green Synthesis | Key Advantages of Green Routes |

| Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride | Catalytic systems (e.g., CuO), Dichlorodiphenylmethane (B138671) with SnCl₂ catalyst symbchem.com | Avoids toxic and corrosive reagents, potential for catalyst recycling. tsijournals.com |

| Solvent | Often chlorinated hydrocarbons (e.g., DCE) symbchem.com | Solvent-free conditions or green solvents (e.g., water) tsijournals.comtandfonline.com | Reduces pollution from volatile organic compounds (VOCs). tandfonline.com |

| Byproducts | SO₂, HCl, CO, CO₂ chemguide.co.ukresearchgate.net | Benign byproducts (e.g., benzophenone) or water. symbchem.com | Improves atom economy and simplifies waste management. tandfonline.com |

| Conditions | Often requires reflux/heating. | Room temperature or gentle heating. tsijournals.comsymbchem.com | Lower energy consumption and safer operating conditions. |

Integration with Flow Chemistry and Microreactor Technology for Process Optimization

Flow chemistry and microreactor technology are recognized as disruptive innovations in the chemical industry, offering substantial improvements over traditional batch processing. corning.com These technologies are particularly well-suited for the synthesis of highly reactive and potentially unstable intermediates like this compound.

The application of flow chemistry to the synthesis of this compound could offer similar benefits, allowing for rapid and safe production while minimizing the formation of byproducts resulting from the reactive nitro and hydroxyl groups. The modular nature of flow systems also allows for the seamless integration of multiple reaction steps, such as the initial chlorination followed immediately by an in-line esterification or amidation. mdpi.comuc.pt

| Process Parameter | Traditional Batch Reactor | Flow Chemistry / Microreactor | Advantage of Flow Technology |

| Heat Transfer | Limited, potential for thermal runaways. | Excellent, ~1000 times better than batch reactors. corning.com | Enhanced safety, precise temperature control. corning.com |

| Mixing | Often inefficient, can lead to side products. | Rapid and efficient, quasi-ideal mixing. nih.gov | Increased selectivity and yield. nih.gov |

| Safety | Large holdup of reactive materials. | Extremely low chemical holdup, inherently safer. corning.com | Reduced risk when handling hazardous reagents and intermediates. |

| Scalability | Complex, often requires re-optimization. | Straightforward, "scaling out" by running reactors in parallel. uc.pt | Faster transition from lab-scale to production. |

| Process Control | Manual or semi-automated. | Fully automated, continuous processing. corning.comnih.gov | Improved reproducibility and product consistency. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Chemoselectivity

The development of novel catalysts is central to advancing the synthesis of complex substituted acyl chlorides. For a molecule like this compound, a catalyst must be highly chemoselective, activating the carboxylic acid for chlorination without affecting the phenol (B47542) or nitro functionalities.

Recent research has moved beyond traditional methods to explore a range of catalytic systems:

Metal Oxides: Copper(II) oxide (CuO) has proven to be a very mild and efficient catalyst for the acylation of alcohols, phenols, and amines using benzoyl chlorides under solvent-free conditions. tsijournals.com Its low cost, reusability, and effectiveness at room temperature make it a prime candidate for greener synthetic protocols. tsijournals.com

Lewis Acids: A groundbreaking method uses a catalytic amount of stannous chloride (SnCl₂) to directly convert esters to acyl chlorides using dichlorodiphenylmethane as the chlorine source. symbchem.com This reaction proceeds under mild, ambient conditions and eliminates the need to first hydrolyze the ester to a carboxylic acid, streamlining the synthesis. symbchem.com

Phase Transfer Catalysts: For the synthesis of nitro-substituted benzoyl chlorides, phase transfer catalysts such as pyridine (B92270), 4-dimethylaminopyridine (B28879) (DMAP), and various quaternary ammonium (B1175870) salts are highly effective. google.comgoogle.com These catalysts facilitate the reaction between the nitrobenzoic acid and the chlorinating agent (e.g., thionyl chloride), leading to high yields and purity under controlled temperatures. google.comgoogle.com

Aromatic Cation Catalysis: A novel approach utilizes 3,3-dichlorocyclopropenes to activate carboxylic acids towards nucleophilic acyl substitution. organic-chemistry.org This method generates acyl chlorides rapidly under mild conditions and is compatible with acid-sensitive functional groups, offering a recyclable and tunable system for acylation. researchgate.netorganic-chemistry.org

Future research will likely focus on applying and refining these catalytic systems for the specific synthesis of this compound, aiming for high chemoselectivity and yield under sustainable conditions.

| Catalytic System | Key Features | Potential Application for this compound |

| Copper(II) Oxide (CuO) | Mild, solvent-free conditions, reusable, inexpensive. tsijournals.com | Green synthesis from 5-hydroxy-2-nitrobenzoic acid, though selectivity would be a key challenge. |

| Stannous Chloride (SnCl₂) | Enables direct conversion of esters to acyl chlorides at room temperature. symbchem.com | A novel route starting from a methyl or tert-butyl ester of 5-hydroxy-2-nitrobenzoic acid. symbchem.com |

| Pyridine / DMAP | Phase transfer catalysis, high yields for nitrobenzoyl chlorides. google.comgoogle.com | Direct and efficient synthesis from the parent acid using thionyl chloride. |

| Cyclopropenium Cations | Aromatic cation activation, rapid reaction under mild conditions, compatible with sensitive groups. organic-chemistry.org | A gentle method for preparing the acyl chloride while preserving the hydroxyl group. |

Advanced Analytical Techniques for In-situ Reaction Monitoring and Real-time Characterization

The high reactivity of acyl chlorides like this compound makes their synthesis and subsequent use challenging to monitor. chemguide.co.uklibretexts.org These compounds are sensitive to moisture and can easily hydrolyze back to the parent carboxylic acid. researchgate.netorgsyn.org Advanced analytical techniques that allow for real-time, in-situ monitoring are therefore crucial for process optimization and quality control.

Traditional offline methods like Thin-Layer Chromatography (TLC) can be problematic, as the silica (B1680970) gel on the TLC plate can hydrolyze the acyl chloride, giving misleading results. researchgate.net A common workaround is to quench a reaction aliquot with an alcohol like methanol (B129727) to form the more stable methyl ester, which can then be reliably analyzed to track the consumption of the starting acid. researchgate.net

Modern Process Analytical Technology (PAT) offers more sophisticated solutions. Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can monitor the disappearance of the carboxylic acid's carbonyl stretch and the appearance of the acyl chloride's distinct carbonyl signal in real-time, directly within the reaction vessel.

For ultra-sensitive detection, especially of residual acyl chloride as a potential genotoxic impurity in a final product, highly advanced methods are required. A recent study developed an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method to detect an acyl chloride impurity at levels below 0.16 ppm. oup.com Due to the high reactivity of the acyl chloride, the method involved a derivatization step, converting the analyte into a stable methyl ester before analysis to ensure accurate and sensitive quantification. oup.com

| Analytical Technique | Purpose | Methodology / Principle |

| TLC with Derivatization | Reaction progress monitoring. | An aliquot of the reaction is treated with methanol to convert the unstable acyl chloride into a stable methyl ester, which is then analyzed by TLC. researchgate.net |

| In-situ FTIR/Raman | Real-time reaction monitoring. | Spectroscopic probes inserted directly into the reactor track changes in vibrational frequencies corresponding to the functional groups of reactants and products. |

| UPLC-MS/MS | Ultra-trace impurity quantification. | A highly sensitive and specific method for detecting minute quantities. For acyl chlorides, this may involve derivatization to a more stable analyte prior to chromatographic separation and mass spectrometric detection. oup.com |

Discovery of New Reactivity Modes and Unconventional Applications for Substituted Acyl Chlorides

While the classical reactions of acyl chlorides to form esters and amides are well-established, modern organic synthesis is exploring their use in more complex and unconventional transformations. chemguide.co.uklibretexts.org The unique substitution pattern of this compound makes it a valuable building block for creating novel molecular architectures.

Emerging applications and reactivity modes include:

Heterocycle Synthesis: Substituted benzoyl chlorides are key reagents in multicomponent reactions for building complex heterocyclic systems. For example, they can be used to N-aroylate an intermediate, which is then subjected to an intramolecular cyclization to form rings like 1,2,4-triazoles. researchgate.net

Friedel-Crafts Acylation: This classic reaction uses an acyl chloride and a Lewis acid to attach the acyl group to an aromatic ring, forming ketones like benzophenones. wikipedia.org This remains a powerful tool for carbon-carbon bond formation.

Arylogous Condensations: Inspired by the reactivity of related compounds, the nitro group on the this compound could serve as a synthetic handle. For instance, ortho-nitrobenzyl halides undergo intramolecular arylogous nitroaldol (Henry) reactions to form 2-aryl-benzofurans and -indoles. rsc.org This suggests the potential for similar intramolecular cyclizations involving the nitro and acyl chloride functionalities to build novel fused-ring systems.

Pharmaceutical and Agrochemical Scaffolds: The trifluoromethylphenoxy nitrobenzoyl chloride structure is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, where the specific arrangement of functional groups imparts desired biological activity. ontosight.ai Similarly, the this compound moiety can be considered a key pharmacophore for targeted drug discovery.

Future research will likely exploit the combined reactivity of the hydroxyl, nitro, and acyl chloride groups in this compound to design and synthesize novel bioactive molecules and advanced materials.

Multi-scale Modeling and Artificial Intelligence-driven Discovery in Aromatic Acyl Halide Chemistry

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize how reactions are understood, optimized, and discovered. For the chemistry of substituted acyl halides, these tools offer powerful predictive capabilities.

Multi-scale Modeling: Computational methods like Density Functional Theory (DFT) are already being used to elucidate reaction mechanisms at the atomic level. researchgate.net For example, DFT studies can model the interaction between a catalyst and a carboxylic acid, helping to explain the catalyst's efficacy and guiding the design of new, more efficient catalysts. researchgate.net By understanding the transition states and energy barriers involved in the conversion of 5-hydroxy-2-nitrobenzoic acid to its acyl chloride, researchers can rationally select optimal catalysts and reaction conditions rather than relying solely on empirical screening.

Artificial Intelligence (AI) and Machine Learning: AI is emerging as a critical tool for accelerating chemical discovery. Machine learning models can be trained on large datasets of reaction information to predict the outcomes of unknown reactions, suggest optimal synthetic routes, and even discover novel reactions. In the context of this compound, AI could be used to:

Predict the chemoselectivity of various chlorinating agents and catalysts.

Optimize process parameters in a flow chemistry setup in real-time.

Screen virtual libraries of related substituted benzoyl chlorides to identify candidates with desired properties for new applications in materials science or drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-hydroxy-2-nitrobenzoyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via two primary routes:

Thionyl chloride-mediated acylation : Reacting 5-hydroxy-2-nitrobenzoic acid with thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF) under reflux (4–12 hours, 50–80°C). This method achieves yields of 70–85% after solvent distillation .

Hydrogen chloride gas in methylal : Introducing HCl gas into a mixture of p-nitrophenol, methylal, and concentrated HCl at elevated temperatures (70–90°C) for 2 hours, yielding the product as a crystalline solid after recrystallization .

- Key variables : Catalyst choice (DMF vs. sulfuric acid), solvent (benzene vs. dichloromethane), and reaction time significantly impact selectivity and purity.

Q. What analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the structure via characteristic peaks:

Advanced Research Questions

Q. How does the nitro group at the ortho position influence the compound’s reactivity in nucleophilic acyl substitution?

- Mechanistic insight : The nitro group’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. For example, solvolysis studies show a 3–5× rate enhancement compared to non-nitro analogs due to resonance stabilization of the transition state .

- Practical implications : This reactivity enables efficient synthesis of amides or esters under mild conditions (room temperature, non-polar solvents) .

Q. What purification challenges arise due to the compound’s functional groups, and how can they be mitigated?

- Challenges : Hydrolysis of the acyl chloride group in humid conditions and nitro group instability under prolonged heating.

- Solutions :

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres during synthesis.

- Purify via low-temperature recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient) to avoid decomposition .

Q. How should researchers handle stability and storage to prevent degradation?

- Storage : Store in sealed, desiccated containers at 0–4°C to minimize hydrolysis.

- Safety : Use PPE (gloves, goggles) and fume hoods due to corrosive and lachrymatory properties. Emergency protocols include immediate rinsing with water for skin/eye exposure .

Q. What strategies optimize analytical detection limits in complex mixtures?

- HPLC-MS : Use a polar embedded column (e.g., ACE C18-PFP) with ESI-MS in negative ion mode for trace quantification (LOD: 0.1 ppm) .

- FTIR : Monitor carbonyl stretching (1780–1820 cm⁻¹) to distinguish from hydrolyzed byproducts (e.g., carboxylic acid at 1680–1720 cm⁻¹) .

Q. How do competing reaction pathways affect its utility in multi-step syntheses?

- Side reactions : Hydroxy group participation in intramolecular hydrogen bonding can reduce acylation efficiency. Pre-protection (e.g., silylation of the hydroxyl) improves selectivity .

- Intermediate trapping : Use scavengers like molecular sieves to absorb HCl, preventing undesired acid-catalyzed side reactions .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 50% vs. 85%)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.